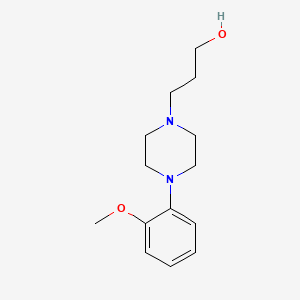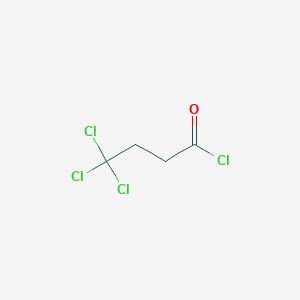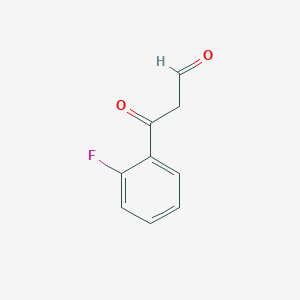![molecular formula C27H16BrN B8741261 7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)
7-(4-Bromophenyl)dibenzo[c,h]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Bromophenyl)dibenzo[c,h]acridine is a chemical compound with the molecular formula C27H16BrN and a molecular weight of 434.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dibenzacridine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)dibenzo[c,h]acridine typically involves the reaction of dibenz[c,h]acridine with a brominated phenyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where dibenz[c,h]acridine is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions: 7-(4-Bromophenyl)dibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced dibenz[c,h]acridine derivatives.
Substitution: Substituted dibenz[c,h]acridine derivatives with various functional groups.
科学研究应用
7-(4-Bromophenyl)dibenzo[c,h]acridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 7-(4-Bromophenyl)dibenzo[c,h]acridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins, affecting cellular functions .
相似化合物的比较
- 7-(2-Chlorophenyl)dibenz[c,h]acridine
- 7-(2-(Benzo[h]quinolin-2-yl)phenyl)dibenz[c,h]acridine
- 2,12-Diformyl-dibenz[c,h]acridine
- 7-Methyldibenz[c,h]acridine
Comparison: Compared to these similar compounds, 7-(4-Bromophenyl)dibenzo[c,h]acridine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C27H16BrN |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
13-(4-bromophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16BrN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-16H |
InChI 键 |
AVGDZCYDQIWNTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8741224.png)



![Methyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B8741255.png)


